molecular formula C13H8Cl2N2O3 B6393222 5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% CAS No. 1261960-28-4

5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95%

Cat. No. B6393222
CAS RN: 1261960-28-4
M. Wt: 311.12 g/mol
InChI Key: BNSYZBLGETURQH-UHFFFAOYSA-N
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Description

5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid (5-CCPA) is a synthetic compound with a wide range of scientific applications. It is a white crystalline solid with a molecular weight of 303.7 g/mol and a melting point of 240°C. 5-CCPA has been used in a variety of laboratory experiments, including in the synthesis of new compounds, as a reagent in organic synthesis, and as an inhibitor of enzymes.

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% has been used in a variety of laboratory experiments, including in the synthesis of new compounds, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has also been used in the synthesis of a variety of pharmaceuticals, including beta-blockers, anti-inflammatory drugs, and anticonvulsants. In addition, 5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% has been used as a fluorescent probe for the detection of DNA and RNA and as a tool for studying the structure and function of proteins.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% is not fully understood. However, it is believed that it acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. It is also thought to act as a competitive inhibitor, meaning that it competes with the substrate for the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% are not well understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme adenosine deaminase, which is involved in the metabolism of adenosine.

Advantages and Limitations for Lab Experiments

5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. In addition, it is non-toxic and has a low melting point, making it suitable for use in a variety of laboratory experiments. However, it has some limitations, such as its low solubility in water and its tendency to form crystalline structures.

Future Directions

There are several potential future directions for 5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% research. One is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be done to explore its potential applications in drug synthesis, as well as its potential use as a fluorescent probe for the detection of DNA and RNA. Finally, research could be done to explore the possibility of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% as a tool for studying the structure and function of proteins.

Synthesis Methods

5-(3-Carbamoyl-4-chlorophenyl)-2-chloroisonicotinic acid, 95% can be synthesized from 4-chlorobenzaldehyde and 2-chloroisonicotinic acid through a condensation reaction. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C for 8 hours. The resulting product is then purified by recrystallization in ethanol and dried under vacuum.

properties

IUPAC Name

5-(3-carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-2-1-6(3-8(10)12(16)18)9-5-17-11(15)4-7(9)13(19)20/h1-5H,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSYZBLGETURQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688171
Record name 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261960-28-4
Record name 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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